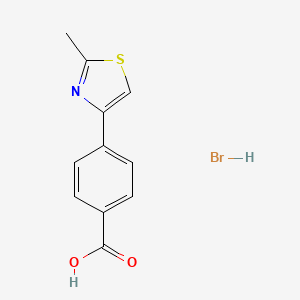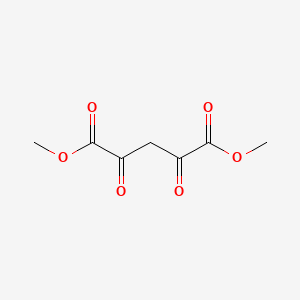
Dimethyl 2,4-dioxopentanedioate
Descripción general
Descripción
Dimethyl 2,4-dioxopentanedioate, also known as dimethyl malonate, is an organic compound with the chemical formula C5H8O4. It is a colorless liquid with a fruity odor and is commonly used in organic synthesis. This compound is an ester of malonic acid and is widely used in the pharmaceutical and chemical industries.
Aplicaciones Científicas De Investigación
Versatile Reactivity in Organic Synthesis
Dimethyl 2,4-dioxopentanedioate demonstrates versatile reactivity in organic synthesis. It is used in the synthesis of α,β-didehydroalanine derivatives and reactive equivalents of pyruvic acid. This versatility is evident in the synthesis of esters of 2-dialkylamino-2-propenoic acids (Arnold, 1990).
Role in Solid-State Photochemistry
In the field of solid-state photochemistry, dimethyl 2,4-dioxopentanedioate is involved in unexpected reactions. For example, in studies involving the controlled oxidation of certain ketones, it led to the formation of various photoproducts, which are valuable for understanding photochemical processes (Resendiz et al., 2008).
Agricultural Applications
While primarily used in agriculture, dimethyl 2,4-dioxopentanedioate also has implications in environmental studies. For instance, research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, involves understanding its dissipation in soils, which is crucial for assessing its environmental impact (Wilson et al., 1997).
Photodecarbonylation Studies
Studies on photodecarbonylation involving dimethyl 2,4-dioxopentanedioate have provided insights into reaction mechanisms and efficiencies. This is particularly relevant in the context of overcoming challenges posed by highly absorbing trace impurities in chemical reactions (Resendiz et al., 2007).
Environmental Fate Analysis
Research on the breakdown and movement of 2,4-D in the soil under field conditions, a study related to dimethyl 2,4-dioxopentanedioate, provides vital information on its environmental fate. This includes understanding its retention and degradation in different agricultural settings (Wilson & Cheng, 1976).
Applications in Lithium-ion Batteries
Dimethyl 2,4-dioxopentanedioate has been explored as an electrolyte additive in lithium-ion batteries. Its role in forming solid electrolyte interfaces on battery anodes and cathodes is significant for improving battery performance and longevity (Xu et al., 2010).
Implications in Neuroprotection
Dimethyl 2,4-dioxopentanedioate has implications in neuroprotection, as studies have shown that related compounds like dimethyl sulfoxide can protect against excitotoxic death in hippocampal neurons. This is important for understanding the potential therapeutic applications of these compounds in neurodegenerative conditions (Lu & Mattson, 2001).
Synthesis of Novel Chemical Compounds
The compound is used in the synthesis of novel chemical compounds, such as β-diketo diesters, which have potential as chelating agents. This demonstrates its utility in creating new molecules with specific properties and applications (Berg et al., 1972).
Catalytic Applications
Dimethyl 2,4-dioxopentanedioate's derivatives have been used in catalytic applications, such as the deoxygenation of epoxides to alkenes. This highlights its role in facilitating important chemical reactions (Robertson & Srivastava, 2017).
Antimicrobial Properties
Its derivatives have shown antimicrobial properties, suggesting its potential in developing new antimicrobial agents. This is crucial in the context of increasing resistance to traditional antimicrobials (El-Mariah & Nassar, 2008).
Propiedades
IUPAC Name |
dimethyl 2,4-dioxopentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c1-12-6(10)4(8)3-5(9)7(11)13-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUPHLMVXBGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568510 | |
| Record name | Dimethyl 2,4-dioxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,4-dioxopentanedioate | |
CAS RN |
162253-71-6 | |
| Record name | Dimethyl 2,4-dioxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



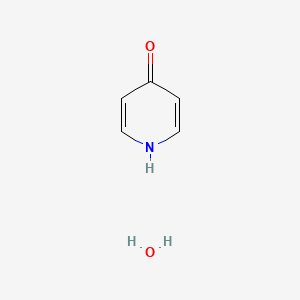
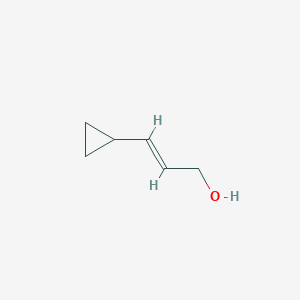

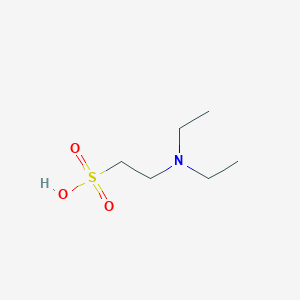
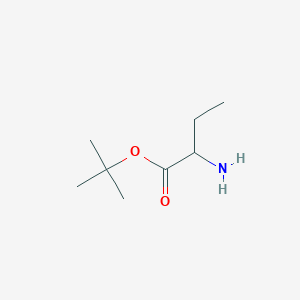
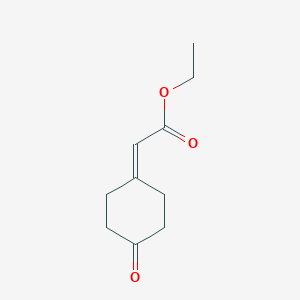

![6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, (1R,2S,5S)-](/img/structure/B3048174.png)
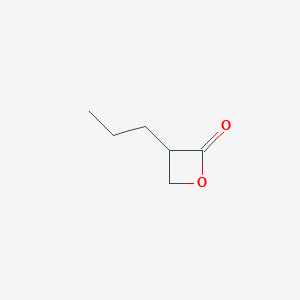
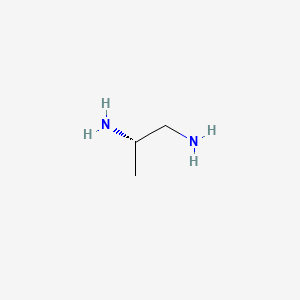

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)
